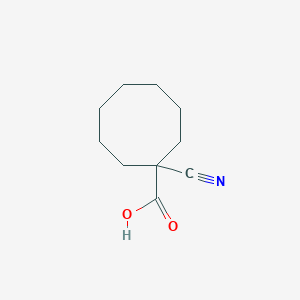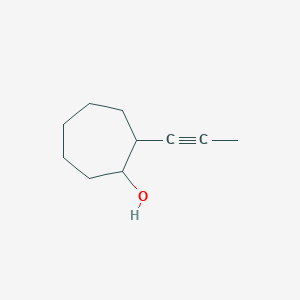
N',3-dihydroxypiperidine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,3-dihydroxypiperidine-1-carboximidamide is a chemical compound with the molecular formula C₆H₁₃N₃O₂ It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxyl and carboximidamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dihydroxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the reaction of piperidine-1-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours, resulting in the formation of N’,3-dihydroxypiperidine-1-carboximidamide .
Industrial Production Methods
While specific industrial production methods for N’,3-dihydroxypiperidine-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’,3-dihydroxypiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base.
Major Products Formed
Oxidation: Formation of piperidine-1-carboximidamide derivatives with carbonyl groups.
Reduction: Formation of piperidine-1-carboximidamide derivatives with amine groups.
Substitution: Formation of various substituted piperidine-1-carboximidamide derivatives.
Aplicaciones Científicas De Investigación
N’,3-dihydroxypiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’,3-dihydroxypiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-1-carboximidamide: Lacks the hydroxyl groups present in N’,3-dihydroxypiperidine-1-carboximidamide.
N-hydroxypiperidine-1-carboximidamide: Contains only one hydroxyl group compared to the two in N’,3-dihydroxypiperidine-1-carboximidamide.
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides: Structurally different but share the carboximidamide functional group.
Uniqueness
N’,3-dihydroxypiperidine-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C6H13N3O2 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
N',3-dihydroxypiperidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-11)9-3-1-2-5(10)4-9/h5,10-11H,1-4H2,(H2,7,8) |
Clave InChI |
NJDYSSYHCKSLAL-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(CN(C1)/C(=N/O)/N)O |
SMILES canónico |
C1CC(CN(C1)C(=NO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
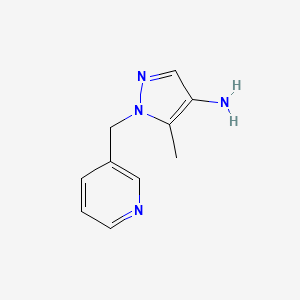
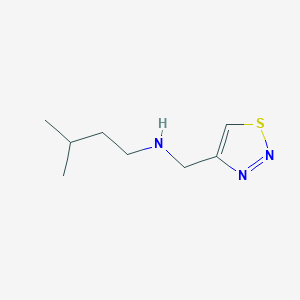
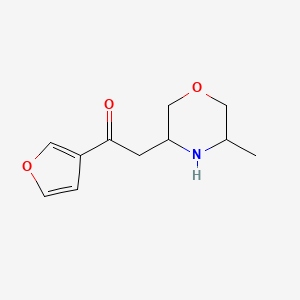
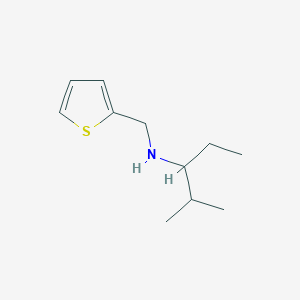
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
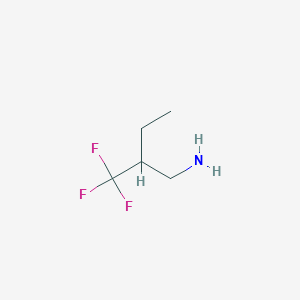

![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)

